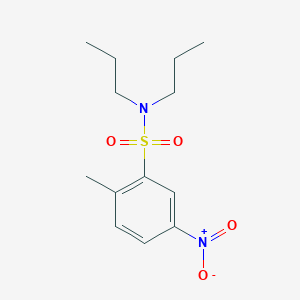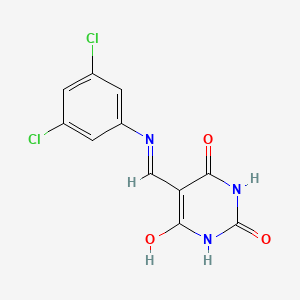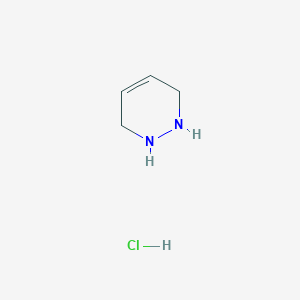
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C22H20ClN3O3 and its molecular weight is 409.87. The purity is usually 95%.
BenchChem offers high-quality N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Characterization
A study by Zaki, Radwan, and El-Dean (2017) outlines a convenient synthetic method leading to the development of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives. This synthetic route could serve as a foundation for further exploration of compounds structurally related to N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide, potentially leading to novel pharmacological agents. The compounds were characterized by spectral analysis, laying the groundwork for future investigations into their pharmacological activities (Zaki, Radwan, & El-Dean, 2017).
Pharmacological Applications
The research into N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, including those related to the chemical structure of interest, has shown promise in the imaging of brain diseases using positron emission tomography (PET) AMPA receptor ligands. Gao et al. (2006) designed and synthesized new carbon-11 and fluorine-18 labeled derivatives as potential PET ligands for imaging AMPA receptors in the brain, which are crucial in studying various brain disorders (Gao, Kong, Clearfield, & Zheng, 2006).
Antipsychotic Potential
A study focused on the synthesis and evaluation of heterocyclic carboxamides, including structures akin to N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide, demonstrated potential antipsychotic properties. These compounds were assessed for their binding affinity to dopamine D2 and serotonin 5-HT2 receptors, revealing promising leads for the development of new antipsychotic medications (Norman, Navas, Thompson, & Rigdon, 1996).
Antimicrobial and Antitubercular Activities
Kumar, Fernandes, and Kumar (2014) synthesized novel carboxamide derivatives of 2-quinolones and tested them for antimicrobial and antitubercular activities. These studies suggest the potential of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide derivatives in developing new treatments for bacterial and fungal infections, as well as tuberculosis (Kumar, Fernandes, & Kumar, 2014).
Propiedades
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3/c1-13-20(21(25-29-13)18-5-3-4-6-19(18)23)22(28)24-17-8-7-15-9-10-26(14(2)27)12-16(15)11-17/h3-8,11H,9-10,12H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUACIJNVSIFHCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC4=C(CCN(C4)C(=O)C)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2542947.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2542951.png)

![1-(benzo[d]isoxazol-3-yl)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)methanesulfonamide](/img/structure/B2542953.png)

![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(ethylsulfonyl)benzamide](/img/structure/B2542955.png)
![3-[2-(2-methylpiperidin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2542956.png)
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2542957.png)
![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone](/img/structure/B2542958.png)
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pivalamide](/img/structure/B2542959.png)
![2-Azabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2542962.png)
